6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinic acid
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Overview
Description
6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinic acid is a compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinic acid can be achieved through several synthetic routes. One common method involves the Castagnoli–Cushman reaction, which is used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction typically involves the use of specific reagents and conditions to achieve the desired product. Industrial production methods may vary, but they generally involve optimizing the reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce dihydroquinoline derivatives .
Scientific Research Applications
6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antioomycete activities . In medicine, quinoline derivatives are known for their potential as therapeutic agents, and this compound may have similar applications. In industry, it can be used in the development of agrochemicals and other specialized products .
Mechanism of Action
The mechanism of action of 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinic acid involves its interaction with specific molecular targets and pathways. For example, it may disrupt biological membrane systems, leading to the inhibition of microbial growth . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
6-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H16N2O2/c1-11-13(16(19)20)8-9-15(17-11)18-10-4-6-12-5-2-3-7-14(12)18/h2-3,5,7-9H,4,6,10H2,1H3,(H,19,20) |
InChI Key |
WDDXVWYWFRZFKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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